3',4,5-Trifluorobiphenyl-2-amine
Description
Properties
IUPAC Name |
4,5-difluoro-2-(3-fluorophenyl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3N/c13-8-3-1-2-7(4-8)9-5-10(14)11(15)6-12(9)16/h1-6H,16H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFHLPOQOXHVCCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CC(=C(C=C2N)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry
3',4',5-Trifluorobiphenyl-2-amine serves as a vital building block in organic synthesis. Its unique fluorine substituents allow for the development of complex organic molecules with enhanced properties.
Research indicates that this compound may exhibit significant biological activities, making it a candidate for further investigation in medicinal chemistry. Its interactions with biomolecules could lead to the development of new therapeutic agents.
Pharmaceutical Development
Case Study 1: Fluxapyroxad Synthesis
Fluxapyroxad is synthesized using 3',4',5-trifluorobiphenyl-2-amine as a key intermediate. This fungicide has shown effectiveness against various fungal pathogens affecting crops like grains and soybeans. The synthesis involves multiple steps including nitration, reduction, and final coupling reactions to achieve high yields .
Case Study 2: Medicinal Chemistry Applications
In recent studies, researchers have investigated the potential of 3',4',5-trifluorobiphenyl-2-amine derivatives as inhibitors of specific enzymes related to cancer pathways. Preliminary results indicate promising activity that warrants further exploration in drug development .
Comparison with Similar Compounds
Structural and Chemical Properties
The structural and electronic differences between 3',4,5-Trifluorobiphenyl-2-amine and its analogs are critical to their reactivity and applications. Below is a comparative analysis with 3',4'-Difluorobiphenyl-2-amine (CAS: 873056-62-3), a closely related compound:
Key Observations :
- Electronic Effects : The trifluoro compound’s stronger electron-deficient nature may favor its use in reactions requiring deactivated aromatic systems, such as Buchwald-Hartwig aminations .
Pharmaceutical Relevance
Fluorinated biphenyl amines are pivotal in drug design due to their ability to modulate pharmacokinetic properties. For example:
- The trifluoro derivative’s enhanced lipophilicity (LogP = 3.93) suggests improved membrane permeability, a desirable trait in central nervous system (CNS) drug candidates .
- The difluoro analog’s lower molecular weight may reduce off-target interactions, making it suitable for fragment-based drug discovery .
Analytical and Regulatory Use
- 3',4'-Difluorobiphenyl-2-amine is validated for compliance with ICH guidelines in impurity profiling, ensuring drug safety .
Q & A
Q. Q1. What are the established synthetic routes for 3',4,5-Trifluorobiphenyl-2-amine, and how do their yields compare?
A: Two primary synthetic routes are documented:
- Route 1: Reacting 3,4,5-trifluorophenylmagnesium bromide with 2-aminophenylboronic acid derivatives under Suzuki-Miyaura coupling conditions, yielding ~80% .
- Route 2: Utilizing Ullmann coupling between 2-chloroaniline and 3,4,5-trifluorophenylboronic acid, achieving ~65% yield .
Methodological considerations include catalyst selection (e.g., Pd(PPh₃)₄ for Suzuki reactions) and solvent optimization (e.g., toluene/water mixtures). Lower yields in Route 2 are attributed to steric hindrance from the trifluorophenyl group.
Q. Q2. What analytical techniques are critical for characterizing this compound?
A: Key techniques include:
- NMR Spectroscopy: ¹⁹F NMR to confirm fluorine substitution patterns and ¹H NMR for amine proton identification .
- Mass Spectrometry (HRMS): To validate molecular weight and fragmentation patterns.
- X-ray Crystallography: For resolving structural ambiguities, particularly in confirming biphenyl planarity and fluorine spatial arrangement .
Advanced Research Questions
Q. Q3. How can researchers address contradictions in reported reaction kinetics for fluorinated biphenylamine derivatives?
A: Contradictions often arise from solvent polarity effects or competing reaction pathways. To resolve these:
- Kinetic Isotope Effect (KIE) Studies: Differentiate between rate-limiting steps (e.g., nucleophilic substitution vs. radical pathways).
- Computational Modeling: Use DFT calculations to map energy barriers for alternative mechanisms .
- In Situ Monitoring: Employ techniques like FT-IR or Raman spectroscopy to track intermediate formation .
Q. Q4. What strategies optimize regioselectivity in further functionalization of this compound?
A: Fluorine’s electron-withdrawing nature directs electrophilic substitution to the para position of the amine. To enhance regioselectivity:
Q. Q5. How can ecological risks of this compound be assessed in environmental toxicity studies?
A: Key methodologies include:
- OECD 301D Biodegradation Test: To evaluate persistence in aquatic systems.
- Daphnia magna Acute Toxicity Assays: Measure EC₅₀ values for aquatic toxicity .
- QSAR Modeling: Predict bioaccumulation potential using logP values (experimental logP ≈ 2.8) .
Methodological Best Practices
Q. Q6. What safety protocols are essential when handling this compound in the lab?
A:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation: Use fume hoods during synthesis to mitigate inhalation risks, as fluorinated amines may release toxic vapors at elevated temperatures .
- Spill Management: Neutralize spills with activated carbon and dispose via hazardous waste protocols .
Q. Q7. How should researchers validate purity for this compound in pharmacological studies?
A:
- HPLC-PDA: Use reverse-phase C18 columns with UV detection (λ = 254 nm) to detect impurities.
- Elemental Analysis: Confirm C/F/N ratios within ±0.3% of theoretical values .
- DSC/TGA: Assess thermal stability and melting point consistency to rule out polymorphic impurities .
Data Interpretation Challenges
Q. Q8. How to reconcile discrepancies in reported fluorescence properties of fluorinated biphenylamines?
A: Variations in quantum yields may stem from aggregation-caused quenching (ACQ) or solvent polarity. Mitigation strategies:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
